molecular formula C14H19N5 B2705599 N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 300697-12-5

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Cat. No. B2705599
M. Wt: 257.341
InChI Key: STHMLNPMOYGEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine” is a chemical compound with the formula C14H19N5 and a molecular weight of 257.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1=NC(NC2=CC=CC=C2)=NC3(CCCCC3)N1 . This notation provides a way to represent the structure using ASCII strings .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Neuronal Sodium Channels Blockers

One significant application of derivatives of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is in the development of neuronal sodium channel blockers. These compounds interfere with ion flux and are investigated for managing neuropathic pain, epilepsy, and cerebral ischemic disorders. A study synthesized and investigated 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines for their binding activity on neuronal sodium channels, finding them to have significant blocking activity, which suggests their potential as leads for discovering new treatments for central nervous system related disorders (Xiang Ma et al., 2009).

Dopamine D3 Receptor Ligands

Another research application focuses on leveraging low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across aminergic G-protein-coupled receptors (GPCRs), particularly for the dopamine D3 receptor (D3R). This approach aims to enhance the selectivity and reduce off-target interactions, which is crucial for the development of more targeted therapies for neurological and psychiatric disorders (S. Reilly et al., 2019).

CCR8 Antagonists

Compounds related to N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the compound's potential in therapeutic applications for immune and inflammatory disorders (Dr Peter Norman, 2007).

Synthesis and Chemical Analysis

Significant effort has also been devoted to the synthesis and chemical analysis of these compounds. For instance, a divergent synthesis approach was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility and potential for varied applications in medicinal chemistry and materials science (Hanbiao Yang et al., 2008).

Potentiometric Sensors

Furthermore, these compounds have been explored as selective electrodes for metal ions, exemplified by a study on their use as Sm3+ selective electrodes, demonstrating their potential in analytical chemistry and environmental monitoring (A. Upadhyay et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the use of this compound are not specified in the available sources . As a research chemical, it could potentially be used in a variety of studies, depending on its properties and effects.

properties

IUPAC Name

4-N-phenyl-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-12-17-13(16-11-7-3-1-4-8-11)19-14(18-12)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMLNPMOYGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

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